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The Discovery and Synthesis of Cabotegravir (GSK1265744): A Technical Guide

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An In-depth Exploration of the Discovery, Synthesis, and Clinical Development of a Long-Acting HIV Integrase Inhibitor

Cabotegravir (GSK1265744) represents a significant advancement in the field of antiretroviral therapy, offering a long-acting injectable option for both the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of **Cabotegravir**, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

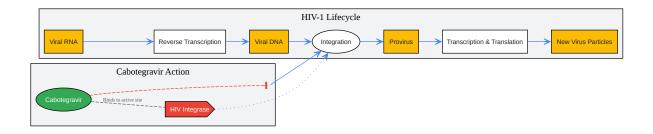
Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), was developed by ViiV Healthcare.[1][2] It is a structural analogue of dolutegravir and is designed to block the HIV replication cycle by preventing the integration of viral DNA into the host cell's genome.[2][3] A key innovation in the development of **Cabotegravir** was its formulation as a long-acting nanosuspension for intramuscular injection, allowing for extended dosing intervals and addressing the challenge of daily pill burden for individuals with HIV.[4][5]

Mechanism of Action: HIV Integrase Inhibition

Cabotegravir targets the HIV-1 integrase enzyme, which is essential for the virus to replicate. [3][6] The mechanism involves the chelation of metal ions (Mg2+) in the active site of the



integrase, which blocks the strand transfer step of viral DNA integration into the host genome. [7][8] This action effectively halts the viral life cycle.[3]



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HIV-1 Lifecycle and **Cabotegravir**'s Point of Inhibition.

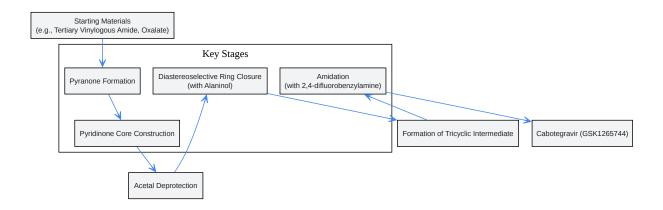
Synthesis of Cabotegravir (GSK1265744)

A novel and highly diastereoselective synthesis of **Cabotegravir** has been developed, focusing on the efficient construction of the densely functionalized pyridinone core and stereocontrol of the acyl oxazolidine moiety.[7][8][9] This process represents a significant improvement over earlier synthetic routes.

Synthetic Workflow Overview

The synthesis can be broadly categorized into the formation of the key pyridinone intermediate followed by the diastereoselective cyclization and final amidation.





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High-level workflow for the synthesis of **Cabotegravir**.

Experimental Protocol: Diastereoselective Synthesis

The following protocol is a synthesized representation of the key steps described in the literature.[7][8][9]

Step 1: Formation of the Pyridinone Core

- A tertiary vinylogous amide is reacted with an oxalate derivative to construct the pyranone ring.
- The pyranone is then converted to the central pyridinone ring. This avoids the use of toxic heavy metals seen in previous syntheses that started from maltol.[8]

Step 2: Acetal Deprotection and Diastereoselective Ring Closure

- The acetal protecting group on the pyridinone intermediate is removed under anhydrous acidic conditions (e.g., acetic acid and a catalytic amount of methanesulfonic acid).[10]
- Excess alaninol is added to quench the acid and facilitate the ring closure.



The diastereoselectivity of this step is crucial and is managed by kinetic control, exploiting
the molecule's ability to chelate with Mg2+.[7][8] This results in a high diastereomeric ratio
(e.g., ~30:1).[10]

Step 3: Final Amidation

- The resulting tricyclic carboxylic acid intermediate is activated.
- Amidation with 2,4-difluorobenzylamine yields the final **Cabotegravir** molecule.

Quantitative Data In Vitro Antiviral Activity

Cabotegravir demonstrates potent activity against a broad range of HIV-1 subtypes.

Assay Type	Virus/Cell Line	IC50 / EC50 (nM)	Reference(s)
Integrase Strand Transfer	Recombinant HIV-1 Integrase	3.0	[11][12]
Antiviral Activity	HIV-1 ADA in PBMCs	2.5	[11][12]
Antiviral Activity	HIV-1 Ba-L in PBMCs	0.22	[11]
Antiviral Activity	HIV-1 NL432 in PBMCs	0.34	[11]
Antiviral Activity	HIV-1 NL432 in MT-4 cells	0.57 - 1.3	[11]

Pharmacokinetic Properties

Cabotegravir's pharmacokinetic profile is characterized by its long half-life, particularly in its injectable formulation.



Parameter	Route of Administration	Value	Reference(s)
Oral Half-life	Oral	32 hours	[4]
Injectable Half-life	Intramuscular (nanosuspension)	25 to 54 days	[4]
Plasma Clearance (Monkeys)	-	0.32 ml/min/kg	[13]
Oral Bioavailability	Oral	Lower than dolutegravir	[1][14]

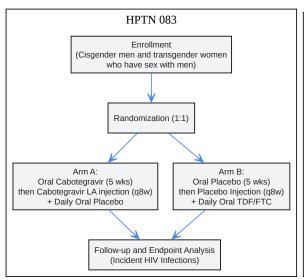
Clinical Development and Efficacy

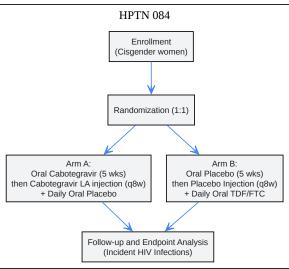
Cabotegravir has been rigorously evaluated in several key clinical trials for both HIV treatment and pre-exposure prophylaxis (PrEP).

Clinical Trial Workflow: HPTN 083 & HPTN 084

The HPTN 083 and 084 trials were pivotal in demonstrating the efficacy of long-acting injectable **Cabotegravir** for PrEP.







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Workflow for the HPTN 083 and HPTN 084 clinical trials.

Experimental Protocols: HPTN 083 and HPTN 084 Trials

HPTN 083

- Objective: To evaluate the safety and efficacy of long-acting injectable Cabotegravir (CAB LA) compared to daily oral tenofovir/emtricitabine (TDF/FTC) for HIV prevention in cisgender men and transgender women who have sex with men.[15]
- Design: A phase 2b/3 randomized, controlled, double-blind, double-dummy study.[15]
- Procedure: Participants were randomized to receive either CAB LA (injected every 8 weeks after an initial 4-week interval) with a daily oral placebo, or daily oral TDF/FTC with placebo injections.[15] An oral lead-in with **Cabotegravir** was used to assess tolerability.



• Primary Endpoint: Incident HIV infections.[15]

HPTN 084

- Objective: To evaluate the safety and efficacy of CAB LA compared to daily oral TDF/FTC for HIV prevention in cisgender women.[16]
- Design: A phase 3 randomized, double-blind, double-dummy, active-controlled superiority trial.[9]
- Procedure: Similar to HPTN 083, participants were randomized to receive either CAB LA
 with a daily oral placebo or daily oral TDF/FTC with placebo injections, following an oral leadin phase.[9]
- Primary Endpoint: Incident HIV infections.[9]

Clinical Efficacy Results

Both the HPTN 083 and HPTN 084 trials were stopped early by their respective Data and Safety Monitoring Boards due to the demonstrated high efficacy of **Cabotegravir** LA.[15]

Trial	Population	Cabotegravi r LA Arm (HIV Incidence)	TDF/FTC Arm (HIV Incidence)	Efficacy (Reduction in HIV acquisition)	Reference(s)
HPTN 083	Cisgender men and transgender women who have sex with men	0.41% (13 infections)	1.22% (39 infections)	66%	[15]
HPTN 084	Cisgender women	0.21% (4 infections)	1.79% (34 infections)	89%	

Conclusion



Cabotegravir (GSK1265744) stands as a testament to innovation in antiretroviral drug development. Its discovery, coupled with an efficient and diastereoselective synthesis, has paved the way for a long-acting injectable formulation that has demonstrated superior efficacy in preventing HIV-1 infection in diverse populations. The unique mechanism of action, favorable pharmacokinetic profile, and robust clinical data underscore the significant contribution of **Cabotegravir** to the global effort to combat the HIV epidemic. Further research and implementation studies will be crucial in optimizing its use and ensuring broad access to this important preventative and therapeutic agent.

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